Eplerenone EP Impurity E

Descripción general

Descripción

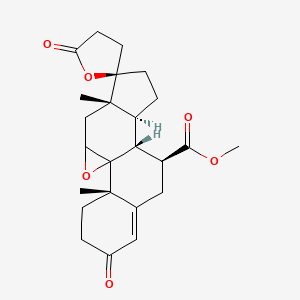

Eplerenone EP Impurity E is an off-white solid . It is a steroidal antimineralocorticoid of the spirolactone group . Its IUPAC name is methyl (4aS,4bR,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5’-dioxo-2,4,4a,4’,5a,5’,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3’H-spiro [cyclopenta [1,2]phenanthro [4,4a-b]oxirene-7,2’-furan]-10-carboxylate . Its molecular formula is C24H30O6 and its molecular weight is 414.5 .

Synthesis Analysis

During the process development for multigram-scale synthesis of eplerenone, two unknown impurities were observed. These new process-related impurities were identified and fully characterized as the corresponding (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone derivatives . All these contaminants result from side reactions taking place on the steroid ring C of the starting 11α-hydroxy-7α- (methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone .Molecular Structure Analysis

The molecular structures of the eight impurities, including the new (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone related substances, were solved and refined using single-crystal X-ray diffraction .Chemical Reactions Analysis

The impurities were isolated and/or synthesized and fully characterized by infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) . Their 1H- and 13C-NMR signals were fully assigned .Physical And Chemical Properties Analysis

Eplerenone EP Impurity E is freely soluble in Methanol . It is stored at a condition of 2-8 °C .Aplicaciones Científicas De Investigación

Antihypertensive Drug Research

Eplerenone is an antihypertensive drug . The study of its impurities, including Eplerenone EP Impurity E, can provide valuable insights into the drug’s synthesis process, stability, and safety . This can lead to the development of more effective and safer antihypertensive medications.

Process Development for Drug Synthesis

The presence of Eplerenone EP Impurity E can indicate specific conditions or reactions during the drug’s synthesis . By studying this impurity, researchers can optimize the synthesis process, improving yield and reducing unwanted byproducts .

Quality Control in Pharmaceutical Manufacturing

Impurities like Eplerenone EP Impurity E are important markers in quality control for pharmaceutical manufacturing . Their presence and quantity can indicate the quality and safety of the final product .

Drug Formulation Studies

Eplerenone is used in various drug formulations, such as lipid-based solid dispersions . Studying how Eplerenone EP Impurity E interacts with these formulations can help improve drug delivery and efficacy .

Bioavailability and Absorption Studies

The study of Eplerenone EP Impurity E can also contribute to understanding the bioavailability and absorption of Eplerenone . This can lead to the development of drug formulations with improved absorption and effectiveness .

Ex Vivo Permeation Studies

Eplerenone EP Impurity E can be used in ex vivo permeation studies to investigate the permeability of Eplerenone . These studies can provide valuable information for the development of new drug delivery systems .

Propiedades

IUPAC Name |

methyl (2S,9S,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16-,17?,19-,21-,22-,23+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKPWJGBANNWMW-UUSFQDKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3C24C(O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eplerenone EP Impurity E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)